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1,4-Disilabenzene

Cat. No.: B14371616
M. Wt: 108.24 g/mol
InChI Key: QVOXBENPBVRXGT-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a vast and well-established field. wikipedia.org However, unlike the rich chemistry of carbon's double and triple bonds, compounds with silicon-carbon (Si=C) double bonds, known as silenes, are often highly reactive and considered laboratory curiosities. wikipedia.org The pursuit of silaaromatics like silabenzene and its isomers, including 1,4-disilabenzene, represents a specialized and challenging frontier within organosilicon chemistry. researchgate.netarxiv.org This research pushes the boundaries of our understanding of chemical bonding and molecular structure, particularly concerning the ability of heavier elements to form stable, delocalized π-electron systems. researchgate.net The synthesis and characterization of these compounds provide valuable insights into the fundamental properties of organosilicon compounds and their potential applications. arxiv.org

Significance of Heavier Main Group Element Substitution in Aromatic Systems

The substitution of carbon with heavier Group 14 elements in aromatic rings significantly alters the electronic structure and properties of the resulting molecules. aalto.fi Silicon, being a semi-metal, introduces a highly polarized and easily broken Si-C π bond into the silabenzene ring. wikipedia.orgchemeurope.com This increased reactivity compared to benzene (B151609) is a hallmark of heavy element substitution. nih.gov The poor overlap between the p orbitals of carbon and the larger, more diffuse p orbitals of heavier Group 14 elements results in weaker and more reactive π-bonds. nih.govjst.go.jp Furthermore, heavier Group 14 elements have a lower ability to form hybridized orbitals compared to carbon. nih.govjst.go.jp These fundamental differences lead to unique chemical behaviors and electronic states, making these compounds intriguing targets for fundamental research and potential building blocks for novel materials. kyoto-u.ac.jpaalto.fi

Overview of Silabenzene and Disilabenzene (B14346712) Congeners in Modern Chemistry

The family of silabenzenes includes monosilabenzene (one Si atom), disilabenzenes (two Si atoms), trisilabenzenes (three Si atoms), and so on, each with multiple possible isomers. wikipedia.org Theoretical studies have explored the properties of this entire series. acs.orgcapes.gov.br While monosilabenzene was long considered a transient and unisolable species, a kinetically stabilized version was first reported in 2000. wikipedia.orgchemeurope.com

Historical Trajectories in the Stabilization of Heavy Aromatic Systems

The high reactivity of heavy benzenes, which tend to self-oligomerize even at very low temperatures, posed a significant barrier to their isolation and study for many years. kyoto-u.ac.jp Early attempts in the late 1970s to synthesize stable silabenzenes using common bulky substituents like tert-butyl or trimethylsilyl (B98337) (TMS) groups were unsuccessful, as the compounds would dimerize at temperatures below -100°C. chemeurope.com

A major breakthrough came with the application of "kinetic stabilization." nih.govjst.go.jp This strategy involves attaching extremely bulky substituents to the reactive centers of the molecule. nih.govkyoto-u.ac.jp These sterically demanding groups act as a protective shield, preventing the close approach of other molecules and thereby inhibiting reactions like dimerization and polymerization. nih.gov This approach does not significantly alter the intrinsic electronic properties of the heavy aromatic core, allowing for the study of its fundamental characteristics. jst.go.jp The successful synthesis and isolation of the first stable silabenzene, germabenzene (B1258468), and various disilabenzene derivatives were all achieved using this principle of kinetic stabilization. nih.govkyoto-u.ac.jpwikipedia.orgjst.go.jp More recently, the use of N-heterocyclic carbenes (NHCs) has also emerged as a method for stabilizing silylenes and related species. uni-bielefeld.deacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Si2 B14371616 1,4-Disilabenzene

Properties

Molecular Formula

C4H4Si2

Molecular Weight

108.24 g/mol

InChI

InChI=1S/C4H4Si2/c1-2-6-4-3-5-1/h1-4H

InChI Key

QVOXBENPBVRXGT-UHFFFAOYSA-N

Canonical SMILES

C1=C[Si]C=C[Si]1

Origin of Product

United States

Synthetic Methodologies for 1,4 Disilabenzene Architectures

Solution-Based Approaches for 1,4-Disilabenzene Synthesis

Traditional solution-phase chemistry has provided the foundational routes to generating this compound derivatives. These methods often involve highly reactive intermediates and kinetically stabilized molecules to isolate or trap the desired ring system.

The cycloaddition of disilynes (compounds with a silicon-silicon triple bond) with alkynes represents a powerful method for constructing the disilabenzene (B14346712) core. Reactions of isolable, kinetically stabilized disilynes can lead to the formation of disila- and digermabenzenes (DSBs and DGBs). researchgate.netresearchgate.net While the reaction of a 1,2-diaryldisilyne with acetylene (B1199291) has been shown to yield a 1,2-disilabenzene derivative, the formation of the 1,4-isomer is more complex. researchgate.netresearchgate.net

One notable study demonstrated that the reaction of a stable disilyne with 3-hexyne (B1328910) successfully generated a this compound. researchgate.net However, this product was found to be highly reactive and prone to isomerization. For instance, a this compound species was observed to readily isomerize into its disilabenzvalene derivative upon photochemical irradiation, highlighting the inherent reactivity of these systems. researchgate.netresearchgate.net Detailed spectroscopic and structural analyses confirm that these heterocyclic systems possess considerable aromaticity, yet they remain highly reactive towards various small molecules. researchgate.net The choice of substituents on both the disilyne and the alkyne is crucial in directing the regioselectivity of the cycloaddition towards the 1,4-isomer and in providing sufficient steric bulk to allow for its isolation.

Table 1: Cycloaddition Reactions for Disilabenzene Synthesis

Disilyne Reactant Alkyne Reactant Product Key Finding Reference(s)
Kinetically stabilized disilyne 3-Hexyne This compound Generation of a stable this compound. researchgate.net
LSi-SiL (L = PhC(NtBu)₂) Diphenylacetylene (B1204595) This compound First room-temperature stable this compound characterized by X-ray diffraction. researchgate.net
Ar-Si≡Si-Ar Acetylene 1,2-Disilabenzene Reaction yielded the 1,2-isomer as the sole product. researchgate.net

Reductive dehalogenation is a classic synthetic strategy for forming new bonds by removing halogen atoms from precursor molecules. This approach has been applied to the synthesis of disilaquinodimethanes, which are valence isomers of disilabenzene. Specifically, isomeric p- and m-disilaquinodimethanes were synthesized through the reductive dehalogenation of the corresponding para- and meta-bis(halosilyl)benzenes. acs.org

While this method has not yet led to the direct isolation of a simple this compound, it provides access to closely related structures. For example, researchers have prepared 1,4-disila-(Dewar-benzene) derivatives which can be transformed into a transient this compound intermediate under UV irradiation. researchgate.net The general principle involves the reduction of dihalo-organosilicon precursors, often using alkali metals or other strong reducing agents, to induce an intramolecular coupling that forms the desired cyclic structure. The choice of reaction conditions and substrates is critical to favor the formation of the six-membered ring over polymerization or other side reactions. organic-chemistry.org

A recent and significant breakthrough involves the use of anionic dicarbene (ADC) scaffolds to construct and stabilize novel this compound architectures. acs.orgnih.govresearchgate.net This strategy addresses the challenge of isolating silicon analogues of phenyl anions, which are typically highly reactive. acs.orgnih.gov

Researchers have successfully synthesized the first annulated this compound-1,4-diide compound, [(ADC)Si]₂, by the KC₈ (potassium graphite) reduction of a cyclic bis-chlorosilylene precursor, [(ADC)SiCl]₂. acs.orgnih.gov The ADC scaffold, specifically PhC{N(Dipp)C}₂ (where Dipp = 2,6-iPr₂C₆H₃), provides exceptional electronic and steric stabilization. The resulting compound is a neutral molecule containing a 6π-electron C₄Si₂ ring, with experimental and theoretical data indicating delocalization of the silicon unpaired electrons. acs.orgnih.gov This annulated this compound-1,4-diide exhibits diradical character and demonstrates reactivity, such as undergoing a [4+2]-cycloaddition with diphenylacetylene to yield a barrelene-type bis-silylene. acs.orgnih.gov This approach merges the concepts of aromaticity and metallylenes (heavier analogues of carbenes), opening a new chapter in heavier Group 14 element aromatic chemistry. researchgate.net

Table 2: Synthesis of an Annulated this compound-1,4-diide

Precursor Reducing Agent Product Key Feature Reference(s)
[(ADC)SiCl₃]₂ KC₈ [(ADC)Si]₂ First annulated this compound-1,4-diide. acs.orgnih.gov

On-Surface Synthesis Protocols for this compound

On-surface synthesis has emerged as a novel and powerful technique for creating atomically precise, low-dimensional materials that are often inaccessible through conventional solution-based methods. This bottom-up approach utilizes a solid surface, typically a metal single crystal under ultra-high vacuum, as a template to guide chemical reactions between molecular precursors.

Researchers have successfully fabricated one- and two-dimensional covalent organic frameworks (COFs) where the organic linkers are bridged by this compound units. researchgate.netresearchgate.netresearchgate.net This was achieved by co-depositing silicon atoms and bromo-substituted polyaromatic hydrocarbon precursors onto a Au(111) surface. researchgate.netresearchgate.netsciopen.com Upon annealing, the silicon atoms and the organic molecules react to form the C₄Si₂-bridged networks. researchgate.netims.ac.jp

The resulting structures were characterized in detail using scanning tunneling microscopy (STM), which revealed the formation of ordered linear and 2D COF substructures. researchgate.netresearchgate.net This method allows for the precise incorporation of silicon atoms into a conjugated organic material, a significant challenge in materials chemistry. researchgate.netresearchgate.net The electronic properties of these silicon-doped frameworks can be tailored by the choice of the polyaromatic precursor, opening avenues for applications in electronics and catalysis. researchgate.netresearchgate.net

The core reaction enabling the formation of the aforementioned COFs is the surface-mediated coupling between silicon atoms and brominated aromatic precursors. researchgate.netresearchgate.net The process begins with the deposition of silicon atoms onto a Au(111) surface, which forms a gold silicide (AuSix) film upon annealing. researchgate.netims.ac.jp Subsequently, bromo-substituted polyaromatic hydrocarbons, such as derivatives of triphenylene (B110318) or pyrene, are deposited onto this surface. researchgate.netresearchgate.net

Further annealing triggers a coupling reaction between the silicon atoms and the brominated phenyl groups at the ortho position, leading to the formation of the this compound rings that link the aromatic units. researchgate.netresearchgate.net High-resolution STM and photoelectron spectroscopy, supported by density functional theory (DFT) calculations, confirmed the structure of the resulting this compound-bridged networks. researchgate.net This on-surface strategy has been shown to be generalizable, allowing for the synthesis of other organosilicon nanostructures, such as silole derivatives, by using different brominated precursors. researchgate.net

Table 3: On-Surface Synthesis of this compound Structures

Precursors Surface Annealing Conditions Product Characterization Reference(s)
Silicon atoms, Bromo-substituted triphenylene Au(111) Annealing to form AuSix film, then further annealing with precursor 2D Covalent Organic Framework (COF) STM, Photoelectron Spectroscopy, DFT researchgate.netresearchgate.net

Photochemical and Thermolytic Generation of this compound Intermediates

The high reactivity and transient nature of this compound necessitate specialized synthetic strategies for its generation and study. As a fleeting intermediate, it cannot typically be isolated under ambient conditions. Instead, its existence is inferred through trapping experiments and spectroscopic characterization under matrix isolation conditions. Photochemical and thermolytic methods, which provide the requisite energy to eliminate leaving groups or induce rearrangements from stable precursors, are the primary routes to access this elusive molecule.

Photochemical Generation

Photolysis of carefully designed precursors provides a mild method for generating this compound intermediates. These reactions often involve the light-induced cleavage of bonds, leading to the extrusion of a stable molecule and the formation of the desired transient species.

One established photochemical route involves the photolysis of a 9,10-bridged-anthracene adduct of a disilacyclohexadiene. researchgate.netacs.org For instance, the photolysis of the anthracene (B1667546) adduct of hexamethyl-1,4-disilacyclohexa-2,5-diene yields transient hexamethyl-1,4-disilabenzene. researchgate.net The formation of this intermediate is confirmed by its reaction with various trapping agents. In the presence of alkynes like hexafluoro-2-butyne, it undergoes a [4+2] cycloaddition to yield 1,4-disilabarrelene derivatives. acs.org

Another significant photochemical approach is the valence isomerization of 1,4-disila-Dewar-benzene derivatives. researchgate.netcapes.gov.br Ando and co-workers demonstrated that irradiation of a 1,4-disila-Dewar-benzene derivative with UV light prompts its conversion to the corresponding transient this compound intermediate. researchgate.net This isomerization represents a clean photochemical transformation, allowing for the study of the disilabenzene species, which subsequently reverts to the more stable Dewar-benzene structure in the absence of a trapping agent. researchgate.net More recently, the photochemical isomerization of a stable, crystalline this compound, generated from the reaction of a stable disilyne with 3-hexyne, was shown to afford the corresponding disilabenzvalene, which was characterized by single-crystal X-ray diffraction. rsc.org

PrecursorPhotochemical MethodGenerated IntermediateTrapping Agent / Subsequent ReactionProductReference
9,10-bridged-anthracene adduct of hexamethyl-1,4-disilacyclohexa-2,5-dienePhotolysisHexamethyl-1,4-disilabenzeneAlkynes (e.g., hexafluoro-2-butyne)1,4-Disilabarrelene derivative researchgate.netacs.org
1,4-Disila-Dewar-benzene derivativeUV IrradiationThis compound intermediate(Spontaneous reversion)1,4-Disila-Dewar-benzene researchgate.net
Stable this compound derivativePhotochemical IsomerizationNot applicable (stable precursor)(Isomerization)Disilabenzvalene derivative rsc.org

Thermolytic Generation

Thermal methods, including high-temperature thermolysis and flash vacuum pyrolysis (FVP), are also powerful techniques for generating this compound. These methods typically rely on the thermal decomposition of a precursor through retro-Diels-Alder reactions or other fragmentation pathways.

The same 9,10-bridged-anthracene adduct used in photochemical studies can also be subjected to thermolysis to generate hexamethyl-1,4-disilabenzene. researchgate.netacs.org Similarly, the direct thermolysis of cis-1,4-dihydrohexamethyl-1,4-disilacyclohexa-2,5-diene produces the hexamethyl-1,4-disilabenzene intermediate. researchgate.netacs.org At higher temperatures, this intermediate can undergo rearrangement to form other isomers. researchgate.net The transient disilabenzene generated via these thermal routes can be captured by trapping agents like methanol (B129727) or oxygen. acs.org

Flash vacuum pyrolysis (FVP) has proven to be a particularly effective method for generating the parent this compound. researchgate.netskemman.is Maier and colleagues reported the synthesis of this compound through the FVP of 1,4-disilacyclohexa-2,5-diene. researchgate.netskemman.is This high-temperature, low-pressure technique facilitates the unimolecular decomposition of the precursor. The resulting this compound was successfully isolated in an argon matrix at 10 K, which allowed for its characterization by UV spectroscopy. skemman.isnii.ac.jp This isolation was a landmark achievement, providing direct spectroscopic evidence for the existence of this silicon analogue of benzene (B151609). nii.ac.jp

PrecursorThermolytic MethodGenerated IntermediateDetection / TrappingProduct / ObservationReference
9,10-bridged-anthracene adduct of hexamethyl-1,4-disilacyclohexa-2,5-dieneThermolysisHexamethyl-1,4-disilabenzeneTrapped by methanol or oxygen1-Methoxy-4-hydrohexamethyl-1,4-disilacyclohexa-2,5-diene or an oxa-bridged product researchgate.netacs.org
cis-1,4-Dihydrohexamethyl-1,4-disilacyclohexa-2,5-dieneThermolysisHexamethyl-1,4-disilabenzeneRearrangement at higher temperaturesDisilabicycloheptadiene and dimethylenesilacyclopentene isomers researchgate.net
1,4-Disilacyclohexa-2,5-dieneFlash Vacuum Pyrolysis (FVP)This compoundIsolation in argon matrix at 10 KUV spectroscopic identification researchgate.netskemman.is

Structural Characterization and Aromaticity Studies of 1,4 Disilabenzene

Advanced Methods for Aromaticity Assessment

The aromaticity of 1,4-disilabenzene and its derivatives is a subject of considerable scientific discussion, moving beyond simple adherence to Hückel's rule. Researchers employ sophisticated methods to quantify the degree of electron delocalization and the resulting magnetic and structural consequences.

Nucleus Independent Chemical Shift (NICS) Computational Analysis

Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to probe the magnetic criterion of aromaticity. It involves calculating the magnetic shielding at the center of a ring system (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic current, characteristic of antiaromatic systems.

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromatic CharacterReference
Amidinato-supported this compound----3.64Slightly Aromatic rsc.org
Annulated this compound-1,4-diide (central ring)----8.34Aromatic doi.org
Benzene (B151609) (for comparison)----11.34Aromatic doi.org
Tetrasilacyclobutadiene dication species-4.7-3.8Aromatic rsc.org

Electron Delocalization Measures (e.g., EDDB) in this compound

To further quantify electron delocalization, methods such as the Electron Density of Delocalized Bonds (EDDB) are employed. EDDB analysis provides a quantitative measure of the extent of cyclic π-electron delocalization.

In a study of an annulated this compound-1,4-diide, the average population of cyclically delocalized π-electrons in the central C₄Si₂ ring was found to be 0.41 |e| per atom. doi.org This value, when compared to benzene (0.91 |e|), thiophene (B33073) (0.37 |e|), and a calculated value for this compound (0.63 |e|), suggests that the central ring in this specific derivative is weakly aromatic. doi.org This quantitative analysis of electron delocalization provides a more nuanced understanding of its aromaticity than what can be inferred from structural data alone.

Correlation between Molecular Planarity and Aromatic Character

The planarity of the ring system is a fundamental prerequisite for effective π-orbital overlap and, consequently, for aromaticity. In this compound and its derivatives, the degree of planarity of the Si₂C₄ ring is directly linked to its aromatic character.

X-ray crystallographic analyses have revealed that the sila- and germabenzene (B1258468) rings in certain stable derivatives are completely planar. jst.go.jp For example, a nearly planar this compound ring was identified as a key factor contributing to the stability of the compound. rsc.org DFT calculations have also been used to investigate the planarity of these systems. nih.gov Deviations from planarity, which can be caused by second-order Jahn-Teller effects, are observed in silabenzenes with a higher number of silicon atoms, generally leading to a decrease in aromaticity. acs.orgresearchgate.net The strong correlation between a planar structure and delocalized 6π-electron systems underscores the importance of molecular geometry in establishing aromaticity in these heavy benzene analogues. jst.go.jp

Elucidation of Electronic Structure

The electronic structure of this compound is complex, characterized by features such as diradical character and a unique pattern of π-electron delocalization that distinguishes it from its all-carbon counterpart.

Investigations into Diradical Character and Singlet Ground States

For instance, an annulated this compound-1,4-diide was found to have a diradical character (y) of 15%. nih.govacs.org This diradical nature is crucial to its reactivity, as demonstrated by its ability to react with dihydrogen. nih.govacs.org The concept of diradicaloids, which are species with a small HOMO-LUMO gap and significant diradical character, is central to understanding the electronic structure of these compounds. researchgate.net The stabilization of such species is often achieved through the use of bulky substituents that sterically protect the reactive silicon centers.

Analysis of π-Electron Delocalization in the Si₂C₄ Ring System

The delocalization of π-electrons in the Si₂C₄ ring of this compound is the basis of its aromaticity, but it differs from that of benzene due to the different electronegativity and orbital sizes of silicon compared to carbon. The larger size of silicon's valence orbitals and the energy mismatch with carbon's 2p orbitals can lead to less efficient π-π overlap. researchgate.net

Homo-Lumo Energy Gap Determinations

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. Theoretical calculations have been instrumental in determining the HOMO-LUMO energy gap of this compound and related compounds.

Ab initio calculations at the 3-21G(★)//STO-3G level indicate that planar, aromatic this compound has a relatively small HOMO-LUMO gap, which points to its high reactivity compared to benzene. researchgate.net This reduced gap is a common feature in silabenzenes and illustrates the weaker π-bonding in Si-C systems. researchgate.net The molecular orbitals of disilabenzene (B14346712) derivatives show significant differences in energy levels compared to benzene, resulting in a smaller HOMO-LUMO energy gap and, consequently, a notable red-shift in their absorption spectra. nii.ac.jp

For a substituted, stable this compound, the HOMO is depicted as a π-type orbital with significant electron density on the silicon and adjacent carbon atoms. rsc.org In a related annulated this compound-1,4-diide compound, which exhibits a 6π-electron C₄Si₂ ring, experimental and theoretical data also point towards significant electron delocalization. acs.org This compound, [(ADC)Si]₂ (where ADC = PhC{N(Dipp)C}₂), is technically a neutral molecule with two-coordinated Si(I) atoms, each possessing a lone pair and an unpaired electron, and shows a diradical character of 15%. acs.org

Computational studies on various systems provide context for the HOMO-LUMO gap in silicon-containing aromatic rings. For instance, calculations on 1,4-benzenedithiol (B1229340) (BDT) using Hartree-Fock (HF) methods with a 6-31G(d) basis set yielded a theoretical gap of 10.33 eV, significantly larger than the experimental value of 7.8 eV. unl.edu Scaling the theoretical results brought the predicted gap to 8.5 eV, much closer to the experimental observation. unl.edu In other complex systems, like an iron(III) porphyrin complex, the calculated HOMO-LUMO gap at the B3LYP/6-311G(d,p) level was found to be as low as 0.9042 eV, illustrating the influence of structure on this electronic property. physchemres.org

Calculated HOMO-LUMO Energy Gaps for this compound and Related Compounds
CompoundMethod/Basis SetCalculated Gap (eV)Reference
1,4-BenzenedithiolHF/6-31G(d)10.33 unl.edu
1,4-Benzenedithiol (Scaled HF)Scaled HF/6-31G(d)8.5 unl.edu
[FeIII(TMPP)(4-CNpy)2]+B3LYP/6-311G(d,p)0.9042 physchemres.org
Benzodipyrrolidone (2a)DFT1.09 unizar.es
Benzodipyrrolidone (2b)DFT0.99 unizar.es

Valence Isomerism and Energetic Relationships of this compound

The potential energy surface of disilabenzene is rich with numerous valence isomers, leading to facile interconversions and complex energetic relationships. acs.org These isomerizations highlight the distinct chemical behavior of silicon-containing aromatic analogues compared to their all-carbon counterparts.

Interconversion Pathways with Disila-Dewar-benzene Isomers

The isomerization between this compound and its bicyclic valence isomer, 1,4-disila-Dewar-benzene, is a key process that has been explored through both experimental and theoretical studies. While stable 1,4-disila-Dewar-benzene derivatives have been synthesized, they can be transformed into a transient this compound intermediate under UV irradiation. researchgate.net

Computational studies using density functional theory (B3LYP) and multiconfigurational CASSCF methods have elucidated the reaction pathways for the conversion of Dewar-type this compound to the planar this compound. researchgate.net The calculations focused on the symmetry-allowed conrotatory and symmetry-forbidden disrotatory ring-opening processes. The conrotatory pathway was found to have a lower activation energy, making it the more favorable route. researchgate.net

Calculated Activation Energies for the Ring Opening of 1,4-Disila-Dewar-benzene
Reaction PathwayMethodActivation Energy (kcal/mol)Reference
Conrotatory Ring OpeningB3LYP/6-31G 34.6 researchgate.net
Disrotatory Ring OpeningB3LYP/6-31G36.6 researchgate.net
Conrotatory Ring OpeningCASSCF(6,6)/6-31G 47.7 researchgate.net
Disrotatory Ring OpeningCASSCF(6,6)/6-31G54.3 researchgate.net

The thermolysis of bis(silirene) compounds can generate 1,4-disila-Dewar-benzene alongside another valence isomer, disilabenzvalene. researchgate.net This indicates a competitive formation pathway depending on the reaction conditions and substituents. researchgate.netacs.org The photochemical isomerization of this compound derivatives can also lead back to the Dewar form in some systems, such as in 1,4-digermabenzenes, where the process is reversible upon heating. nih.govkyoto-u.ac.jp

Formation and Isomerization Dynamics of Disilabenzvalene Derivatives

The formation of disilabenzvalene isomers is a prominent reaction pathway for this compound, often occurring under photochemical conditions. researchgate.netrsc.org The generation of a stable this compound from the reaction of a stable disilyne with an alkyne can be followed by its photochemical isomerization to the corresponding disilabenzvalene. rsc.orgrsc.org This resulting disilabenzvalene can be stable enough to be structurally characterized by single-crystal X-ray diffraction. researchgate.netrsc.orgrsc.org

The reaction of bis(alkylsilacyclopropenyl)s upon heating can lead to a mixture of valence isomers, including 1,4-disila-Dewar-benzene and 2,5-disilabenzvalene, demonstrating the complex isomerization dynamics. researchgate.netacs.org For example, thermolysis of dimethyldisilacyclopropenyl at 100°C produced a mixture of 1,4-disila(Dewar-benzene) and 2,5-dimethyldisilabenzvalene. acs.org

Theoretical calculations using hybrid density functional theory (B3LYP) and ab initio (CCSD(T)) methods have explored the energy pathways of valence isomerizations among disilabenzene isomers, including disila-Dewar-benzene and disilabenzvalene. researchgate.net These studies predict that the interconversion from a bis(silacyclopropenyl) precursor to both disila-Dewar-benzene and disilabenzvalene can occur spontaneously. researchgate.net However, the subsequent interconversion between the Dewar and benzvalene (B14751766) analogues is a multi-step process with significant energy barriers. researchgate.netresearchgate.net This is distinct from the photoisomerization pathway proposed for benzene and other heteroaromatic systems like phospha- and sila-benzenes. chemrxiv.org

Reactivity and Transformation Pathways of 1,4 Disilabenzene

Cycloaddition Reactions

The delocalized π-system of 1,4-disilabenzene derivatives allows them to participate in cycloaddition reactions, acting as a diene component. This reactivity underscores the compound's aromatic yet reactive nature.

Certain this compound derivatives have been shown to undergo [4+2]-cycloaddition reactions with alkynes. For instance, the annulated this compound-1,4-diide, [(ADC)Si]₂ (where ADC = PhC{N(Dipp)C}₂; Dipp = 2,6-iPr₂C₆H₃), which possesses a 6π-electron C₄Si₂ ring, reacts with diphenylacetylene (B1204595) (PhC≡CPh). nih.govacs.org This reaction emphasizes the diradical reactivity of the this compound core, leading to the formation of a barrelene-type bis-silylene product. nih.govacs.org This transformation highlights the ability of the disilabenzene (B14346712) system to act as the 4π component in a Diels-Alder type reaction, a fundamental process in organic synthesis. libretexts.org

This compound DerivativeAlkyne/DienophileProductReference
[(ADC)Si]₂Diphenylacetylene (PhC≡CPh)Barrelene-type bis-silylene [(ADC)SiCPh]₂ nih.govacs.org

Oxidative Addition Processes

The silicon centers in the this compound ring are susceptible to oxidation, facilitating oxidative addition reactions with various elements, particularly those from Group 16.

A stable this compound derivative, (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ (where L = PhC(NtBu)₂), has been demonstrated to react with oxygen, sulfur, and selenium through oxidative addition. researchgate.netnih.gov The reaction with molecular oxygen results in the formation of a product where an O₂ unit bridges the two silicon atoms. researchgate.netnih.gov Similarly, reactions with elemental sulfur and selenium yield analogous products where a single sulfur or selenium atom bridges the silicon centers. researchgate.netnih.gov In a related study, the annulated this compound-1,4-diide [(ADC)Si]₂ was found to react with elemental sulfur to produce S₂- and S₃-bridged silathione derivatives. nih.gov These reactions showcase the ability of the silicon atoms to undergo a formal change in oxidation state from +1 to +2, a characteristic feature of oxidative addition.

This compound DerivativeChalcogen ReactantProductReference
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂Oxygen (O₂)(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂(μ-O₂) researchgate.netnih.gov
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂Sulfur (S)(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂(μ-S) researchgate.netnih.gov
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂Selenium (Se)(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂(μ-Se) researchgate.netnih.gov
[(ADC)Si]₂Sulfur (S₈)S₂- and S₃-bridged silathione derivatives nih.gov

Electron Transfer Chemistry of this compound

The electronic structure of this compound, which can be described as having an open-shell singlet diradical character, makes it amenable to electron transfer processes. researchgate.netresearcher.life This allows for the generation of stable charged species, including radical cations and dications.

One-electron oxidation of this compound derivatives leads to the formation of stable radical cations. The compound (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ undergoes a one-electron transfer when treated with one equivalent of the oxidant [Ph₃C]⁺[B(C₆F₅)₄]⁻. nih.govresearcher.life This reaction yields the corresponding stable radical cation, [(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂]·⁺, with [B(C₆F₅)₄]⁻ as the counterion. nih.govresearcher.life Further studies have shown that a variety of electron-transferable oxidants can be used to generate this radical cation, paired with numerous different anions such as [nBuB(C₆F₅)₃]⁻ and [EtB(C₆F₅)₃]⁻. researchgate.netnih.gov The stability of these radical cations is attributed to the delocalization of the unpaired electron over the C₄Si₂ ring and the bulky ancillary ligands that provide steric protection. researchgate.net

Further oxidation via a two-electron transfer process results in the formation of dicationic species. When the this compound derivative (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ is treated with two equivalents of silver trifluoromethanesulfonate (B1224126) (AgOSO₂CF₃), a two-electron transfer occurs. researchgate.netnih.govresearcher.life This process produces the stable dication [(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂]²⁺, with two trifluoromethanesulfonate anions. researchgate.netnih.gov The generation of this dication represents a significant finding among organosilicon benzene (B151609) analogues. researchgate.net Similar to the radical cation, the dication can also be generated with other counterions, for example, using oxidants that lead to anions like [EtB(C₆F₅)₃]⁻ and [MeAl(C₆F₅)₃]⁻. researchgate.netnih.gov

Starting MaterialOxidant (Equivalents)Product SpeciesCounterionReference
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂[Ph₃C]⁺[B(C₆F₅)₄]⁻ (1)Radical Cation[B(C₆F₅)₄]⁻ nih.govresearcher.life
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂AgOSO₂CF₃ (2)Dication[OSO₂CF₃]⁻ researchgate.netnih.govresearcher.life
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂B(C₆F₅)₃/nBuLiRadical Cation[nBuB(C₆F₅)₃]⁻ researchgate.netnih.gov
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂B(C₆F₅)₃/AlEt₃Radical Cation[EtB(C₆F₅)₃]⁻ researchgate.netnih.gov
(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂B(C₆F₅)₃/AlEt₃Dication[EtB(C₆F₅)₃]⁻ researchgate.netnih.gov

Small Molecule Activation by this compound Systems

The unique electronic structure of this compound, particularly its diradical character, makes it highly reactive toward small molecules. This reactivity is a key area of research, demonstrating the potential of these silicon-containing aromatic rings in catalysis and chemical synthesis.

Dihydrogen (H₂) Splitting Reactions

Recent studies have demonstrated the capability of this compound derivatives to activate and split dihydrogen at room temperature. An annulated this compound-1,4-diide compound, which possesses a 6π-electron C₄Si₂ ring, readily reacts with H₂. acs.orgnih.gov This reaction is facilitated by the significant diradical character (y = 15%) of the silicon centers. acs.orgnih.gov The delocalized unpaired electrons on the two silicon atoms engage in the cleavage of the H-H bond, leading to the formation of bis-hydridosilylenes. acs.orgnih.gov This reactivity highlights the potential of this compound systems to function as metal-free catalysts for hydrogenation reactions. researchgate.net

Table 1: Dihydrogen Splitting by an Annulated this compound Derivative

ReactantSubstrateProduct(s)Conditions
Annulated this compound-1,4-diide {[(ADC)Si]₂}Dihydrogen (H₂)Bis-hydridosilylenes {(Z)-[(ADC)SiH]₂ and (E)-[(ADC)SiH]₂}Room Temperature

Data sourced from references acs.orgnih.gov.

Reactivity with Metal Carbonyl Complexes

The silicon atoms in this compound derivatives can also act as ligands for transition metals. The annulated this compound-1,4-diide has been shown to react with diiron nonacarbonyl (Fe₂(CO)₉). acs.orgnih.gov In this reaction, each silicon atom functions as a two-electron σ-donor ligand, coordinating to an Fe(CO)₄ fragment. acs.orgnih.gov The resulting product is a dinuclear iron(0) complex featuring a bridging carbonyl ligand, with the core C₄Si₂ ring of the original disilabenzene remaining intact. acs.orgnih.gov This demonstrates the ability of the silicon centers to engage in oxidative addition and coordinate with metal centers, opening avenues for the development of novel organometallic complexes.

Table 2: Reaction of an Annulated this compound with Diiron Nonacarbonyl

ReactantSubstrateProduct
Annulated this compound-1,4-diide {[(ADC)Si]₂}Diiron nonacarbonyl {Fe₂(CO)₉}Dinuclear Iron(0) Complex {[(ADC)Si(Fe(CO)₄)]₂(μ-CO)}

Data sourced from references acs.orgnih.gov.

Isomerization Dynamics and Mechanistic Considerations

The valence isomers of this compound, such as its Dewar benzene and benzvalene (B14751766) analogues, are key subjects in understanding the fundamental properties of silicon-containing aromatic systems. The transformation between these isomers can often be triggered by external stimuli like heat or light.

Thermal and Photochemically Induced Isomerization Pathways

The isomerization of this compound has been shown to be induced by photochemical means. A stable this compound, generated from the reaction of a stable disilyne with 3-hexyne (B1328910), undergoes photochemical isomerization to yield the corresponding disilabenzvalene. researchgate.netrsc.org The structure of this disilabenzvalene product was definitively confirmed through single-crystal X-ray diffraction analysis. researchgate.netrsc.org This transformation represents a significant pathway in the chemistry of silicon aromatics, mirroring some of the isomerization reactions known for benzene itself. In contrast, some 1,4-disila(Dewar-benzene) derivatives have shown high thermal stability, withstanding temperatures of at least 180 °C without isomerizing, suggesting a significant energy barrier for thermal rearrangement in those specific systems. researchgate.net

Table 3: Photochemical Isomerization of this compound

Starting MaterialConditionProduct
Stable this compoundPhotochemical Irradiation1,4-Disilabenzvalene derivative

Data sourced from references researchgate.netrsc.org.

Computational and Theoretical Investigations of 1,4 Disilabenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of 1,4-disilabenzene and its isomers, offering a favorable balance between computational cost and accuracy.

The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used functionals for investigating this compound. researchgate.netacs.org DFT calculations, particularly at the B3LYP level, have been instrumental in predicting the geometric parameters and electronic properties of this compound and its various isomers. acs.org For instance, studies employing the B3LYP/6-31G* and B3LYP/cc-pVTZ levels of theory have provided detailed information on bond lengths and angles, confirming the planar structure of the this compound ring. acs.org The geometric parameters obtained with different basis sets at the B3LYP level show very good agreement, with maximal deviations in bond lengths being minimal. acs.org

Beyond B3LYP, other functionals have also been employed to probe the system. For example, calculations using the B3PW91 functional have been used to assess the relative energies of substituted this compound valence isomers. rsc.org These DFT studies consistently show that while the planar aromatic form is a stable isomer, the potential energy surface of C₄Si₂H₆ is remarkably complex, featuring numerous stable isomers, including non-planar and bridged structures. researchgate.netacs.orgacs.org This complexity highlights the propensity of disilabenzenes for high reactivity and facile rearrangements. researchgate.netacs.org

Furthermore, DFT calculations have been crucial in understanding the electronic nature of this compound. Nucleus-Independent Chemical Shift (NICS) calculations, a DFT-based method to assess aromaticity, suggest that this compound possesses some aromatic character, albeit less than benzene (B151609). researchgate.netrsc.org Some studies also point towards an open-shell singlet diradical character for certain this compound derivatives, a feature that can be explored using unrestricted DFT methods like UCAM-B3LYP. researchgate.netresearcher.life

Interactive Data Table: Calculated Bond Lengths (Å) for this compound at Different Levels of Theory
Level of TheorySi-C Bond LengthC-C Bond Length
B3LYP/6-31G*1.8331.401
B3LYP/cc-pVTZ1.8261.402

High-Level Ab Initio and Post-Hartree-Fock Methodologies

To obtain more accurate energetic and electronic descriptions, researchers have turned to more computationally demanding high-level ab initio and post-Hartree-Fock methods.

Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. psicode.orgrsc.org For this compound and its isomers, CCSD(T) calculations have been performed to refine the relative energies obtained from DFT methods. acs.orgacs.org These high-level calculations have largely confirmed the energetic ordering of isomers predicted by DFT, providing greater confidence in the computational results. acs.org For example, a systematic study of disilabenzene (B14346712) isomers used CCSD(T) to compute the relative energies of 61 different minima on the C₄Si₂H₆ potential energy surface, establishing a reliable benchmark for their relative stabilities. acs.orgacs.org The CCSD(T)/cc-pVTZ level of theory, in particular, has been shown to provide relative energetics that are well-reproduced by the B3LYP/cc-pVTZ method, validating the use of the latter for larger systems. acs.org

In cases where the electronic structure is not well-described by a single determinant, such as in molecules with significant diradical character or during bond-breaking processes, multiconfigurational methods are necessary. wikipedia.orggatech.edu The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying such systems. wikipedia.orggatech.edu

For this compound, CASSCF calculations have been employed to investigate its potential open-shell singlet diradical character. researchgate.net Some studies have predicted a bent structure for 1,4-digermabenzenes, a heavier analogue, suggesting that a partial open-shell character is crucial for explaining their geometry, a feature that CASSCF is well-suited to describe. researchgate.net CASSCF(6,6)/6-31G** calculations have been used to study the isomerization pathways between Dewar-type this compound and the aromatic form, providing insights into the electronic changes during the reaction. researchgate.net The diradical character of some annulated this compound-1,4-diide compounds has been quantified using CASSCF, revealing a diradical character of around 15%. nih.gov

Potential Energy Surface (PES) Mapping and Transition State Analysis

Understanding the reactivity and isomerization pathways of this compound requires a thorough exploration of its potential energy surface (PES). Computational chemists have dedicated significant effort to mapping the C₄Si₂H₆ PES, identifying numerous minima (stable isomers) and transition states that connect them.

Computational studies have identified a surprisingly large number of stable isomers of disilabenzene. One comprehensive study located 78 stationary points on the C₄Si₂H₆ PES, of which 61 were minima. researchgate.netacs.org This indicates a rich and complex landscape of isomers with facile interconversions among them. acs.orgacs.org The flatness of the PES for certain regions also points to the high reactivity and propensity for rearrangements. researchgate.netacs.org

Transition state analysis, often performed using DFT methods like B3LYP, is crucial for determining the energy barriers for these interconversions. researchgate.netnii.ac.jp For example, the activation energy for the Diels-Alder reaction of this compound with acetylene (B1199291) was calculated to be very low (4.2 kcal/mol at the B3LYP/6-31G** level), suggesting that 1,4-disilabenzenes are highly reactive dienophiles. researchgate.net The interconversion between Dewar-type and benzvalene-type disilabenzene isomers has been shown to be a multi-step process with significant energy barriers, as revealed by B3LYP and CASSCF calculations. researchgate.net

Quantitative Assessment of Substituent Effects on Electronic Configuration and Stability

The properties of the this compound ring can be significantly modulated by the introduction of substituents. Computational studies have been instrumental in providing a quantitative understanding of these substituent effects.

The stability of this compound relative to its isomers can be altered by substituents. researchgate.net DFT calculations have shown that while the parent disilabenzene is thermodynamically more stable than its isomeric silylene, the introduction of a methoxy (B1213986) substituent can reverse this stability. researchgate.net The kinetic effects of various substituents like fluorine, methyl, and methoxy on tautomerization reactions have also been investigated. researchgate.net

Substituents also play a critical role in the kinetic stabilization of this compound, enabling its synthesis and isolation. chemistryviews.org The use of bulky substituents is a key strategy to prevent self-oligomerization. rsc.org Theoretical calculations on systems with large, sterically demanding substituents have been performed to understand how they influence the electronic structure and relative energies of different valence isomers. rsc.org It has been found that the energy differences between valence isomers of "real" (synthetically accessible) models with bulky substituents are very small, suggesting that the relative stability can be effectively tuned by the electronic and steric properties of the substituents. rsc.org

Interactive Data Table: Relative Energies (kcal/mol) of Disilabenzene Isomers
IsomerRelative Energy (B3LYP)Relative Energy (CCSD(T))
1,3-Disilabenzene0.00.0
1,2-Disilabenzene5.35.1
This compound10.810.5

Energies are relative to the most stable isomer, 1,3-disilabenzene. Data adapted from computational studies. researchgate.net

Mechanistic Elucidation of Reaction Pathways and Isomerizations

Computational and theoretical chemistry have proven indispensable in understanding the complex potential energy surface of this compound and its isomers. These studies provide critical insights into the mechanisms of their interconversion and reaction pathways, which are often difficult to probe experimentally due to the high reactivity and transient nature of many of these species.

Valence Isomerization of this compound and its Precursors

Theoretical calculations have been extensively used to map the reaction pathways for the valence isomerizations among various disilabenzene isomers. researchgate.netresearchgate.net These investigations are crucial for understanding the relative stabilities and the conditions under which one isomer might convert to another.

One of the most studied reactions is the conversion of Dewar-type this compound to the planar this compound. researchgate.netacs.org This isomerization is a classic example of an electrocyclic ring-opening reaction. Computational studies, employing methods such as density functional theory (B3LYP) and multiconfigurational self-consistent field (CASSCF), have explored the energetics of the possible stereochemical pathways: a symmetry-allowed conrotatory path and a symmetry-forbidden disrotatory path. researchgate.netacs.org The calculations consistently show that the conrotatory pathway is energetically favored, proceeding through a transition state with a lower activation energy compared to the disrotatory pathway. researchgate.netacs.org

PathwayComputational MethodActivation Energy (kcal/mol)Reference
Conrotatory (Symmetry-Allowed)B3LYP/6-31G 34.6 researchgate.netacs.org
Conrotatory (Symmetry-Allowed)CASSCF(6,6)/6-31G47.7 researchgate.netacs.org
Disrotatory (Symmetry-Forbidden)B3LYP/6-31G 36.6 researchgate.netacs.org
Disrotatory (Symmetry-Forbidden)CASSCF(6,6)/6-31G54.3 researchgate.netacs.org

Further computational explorations on the potential energy surface of C₄Si₂H₆ have revealed a complex network of interconversions. researchgate.netresearchgate.net Studies using hybrid density functional theory (B3LYP) and coupled-cluster (CCSD(T)) methods have investigated the valence isomerizations between bis(silacyclopropenyl), disila(Dewar benzene), and disilabenzvalene. researchgate.netresearchgate.net These calculations predict that the interconversion of bis(silacyclopropenyl) to both disila(Dewar benzene) and disilabenzvalene occurs spontaneously. researchgate.netresearchgate.net However, the isomerization between the Dewar benzene and benzvalene (B14751766) analogues is a more complex, multistep process involving a new intermediate and is hindered by energy barriers exceeding 30 kcal/mol. researchgate.netresearchgate.net

Photochemical Isomerization Pathways

Experimental observations have shown that stable this compound can undergo photochemical isomerization to its corresponding disilabenzvalene derivative. researchgate.netrsc.org Theoretical studies support these findings and help elucidate the underlying mechanism. Low-temperature photolysis experiments in a matrix have successfully identified this compound as a transient intermediate in the valence isomerization of its Dewar-type precursor. nii.ac.jp Theoretical calculations have been performed to understand the unique reaction pathways involved in this photochemical valence isomerization, revealing the involvement of several transition structures. nii.ac.jp

Formation Mechanisms

Computational chemistry has also shed light on the plausible formation mechanisms of this compound. One key pathway involves the reaction of a stable disilyne with an alkyne. rsc.orgsemanticscholar.org For instance, the reaction between a disilyne and 3-hexyne (B1328910) has been shown to generate a stable this compound. rsc.orgsemanticscholar.org Theoretical investigations into the reaction of Tbb-substituted disilynes (Tbb = 4-t-butyl-2,6-[CH(SiMe₃)₂]₂-phenyl) with alkynes have explored the relative energies of the resulting valence isomers. rsc.org DFT calculations showed that the this compound product and its disilabenzvalene isomer have almost identical potential energies, while the Dewar-type isomer is slightly higher in energy by about 3.37 kcal/mol. rsc.org

IsomerRelative Potential Energy (kcal/mol)Reference
This compound (36)0.00 rsc.org
Disilabenzvalene (37)~0.00 rsc.org
Dewar-type Isomer+3.37 rsc.org

Reactivity and Cycloaddition Reactions

Beyond isomerizations, theoretical studies have explored the inherent reactivity of the this compound ring system. One such study focused on the Diels-Alder reaction between this compound and acetylene. researchgate.net The activation energy for this [4+2] cycloaddition was calculated at the B3LYP/6-31G** level to be only 4.2 kcal/mol. researchgate.net This low energy barrier indicates that this compound is highly reactive toward dienophiles, suggesting that once formed, it should readily undergo Diels-Alder additions. researchgate.net This high reactivity contributes to the challenges in its isolation and characterization. researchgate.net

Advanced Spectroscopic Characterization of 1,4 Disilabenzene Derivatives

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 1,4-disilabenzene, this technique has been indispensable in confirming their molecular structures and understanding the geometric consequences of silicon incorporation into an aromatic ring.

In one study, the reaction of a stable disilyne, LSi-SiL (where L = PhC(NtBu)2), with diphenylacetylene (B1204595) yielded a room-temperature stable this compound derivative. researchgate.net Its structure was unequivocally confirmed by SC-XRD, revealing critical bond lengths and angles within the central this compound ring. researchgate.net Similarly, the photochemical isomerization of a stable this compound to its disilabenzvalene isomer was structurally characterized by SC-XRD. researchgate.netrsc.org

The on-surface synthesis of one- and two-dimensional covalent organic frameworks (COFs) incorporating this compound linkers has also been analyzed using SC-XRD to understand the building blocks, although the final polymer structure is probed by surface-specific techniques. researchgate.netnih.gov In these frameworks, bromo-substituted polyaromatic hydrocarbons are linked by C₄Si₂ rings. researchgate.netnih.govarxiv.org

Key structural features elucidated by SC-XRD for various this compound derivatives include the planarity of the C₄Si₂ ring and the specific bond lengths between silicon and carbon atoms, which are typically intermediate between single and double bond lengths, suggesting electron delocalization. nii.ac.jpnih.gov For instance, in a stable this compound radical cation and dication, SC-XRD revealed changes in the C-C and Si-C bond lengths upon oxidation, providing evidence for the delocalization of the positive charge. nih.govchemistryviews.org The C-C bond lengths in the C₄Si₂ ring were found to be between 1.395(7) and 1.446(2) Å, while Si-C bond lengths ranged from 1.798(1) to 1.889(2) Å depending on the oxidation state. nih.govd-nb.info

Table 1: Selected Bond Lengths from Single-Crystal X-ray Diffraction of this compound Derivatives

Compound/Species C-C Bond Length (Å) Si-C Bond Length (Å) Si-Si Distance (Å) Reference
Neutral this compound 1.446(2) 1.798(1) 3.345 nih.gov
This compound Radical Cation 1.401(5) - 1.414(3) 1.817(2) - 1.826(2) - nih.gov
This compound Dication 1.368(3) - 1.371(2) 1.854(3) - 1.861(2) - nih.gov
1,4-disila(Dewar-benzene) 1.365(6) - 2.246(2) nih.govresearchgate.net
1,2-disilabenzene derivative 1.386(6) - 1.452(6) 1.799(5) - 1.804(4) 2.2018(18) nii.ac.jp

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as free radicals. bhu.ac.inbyjus.com This method has been crucial in identifying and characterizing radical cation species of this compound.

The one-electron oxidation of a stable this compound was shown to generate a persistent radical cation. chemistryviews.orgresearchgate.net ESR spectroscopy confirmed the formation of this radical species. The resulting ESR spectrum provides information about the electronic environment of the unpaired electron. chemistryviews.org The g-values and hyperfine splitting patterns in an ESR spectrum can reveal the distribution of the unpaired electron's spin density within the molecule. nist.gov For a disilyne anion radical, which is a precursor to some disilabenzene (B14346712) derivatives, the ESR spectrum showed anisotropy of the g-factor, with gxx = 2.00907, gyy = 2.00340, and gzz = 2.198763, indicating a non-symmetrical distribution of the unpaired electron. nii.ac.jp

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. This technique provides valuable information about the electronic structure and conjugation in this compound derivatives.

The UV-Vis spectrum of a stable this compound derivative showed a characteristic absorption maximum at 423 nm (molar absorptivity, ε = 16,000 M⁻¹cm⁻¹), indicating significant electronic conjugation. rsc.org In another report, a transient this compound, observed in an argon matrix at 10 K, displayed several absorption maxima at 408, 396, 385, 340, and 275 nm. nii.ac.jp These absorptions are red-shifted compared to benzene (B151609), which is a hallmark of the inclusion of heavier elements like silicon in the aromatic system. nii.ac.jp

The radical cation and dication of a this compound were also characterized by UV-Vis spectroscopy, which showed distinct shifts in the absorption bands upon oxidation, reflecting the changes in the electronic structure. chemistryviews.orgnih.gov

Scanning Tunneling Microscopy/Spectroscopy (STM/STS) in On-Surface Synthetic Investigations

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) are powerful surface science techniques that allow for the visualization of surfaces at the atomic level and the probing of local electronic properties. These methods have been instrumental in studying the on-surface synthesis of this compound-containing nanostructures.

Researchers have successfully synthesized one- and two-dimensional covalent organic frameworks (COFs) where this compound units act as linkers on a Au(111) surface. researchgate.netnih.gov High-resolution STM images revealed the hexagonal nanoporous structures of these COFs. arxiv.org STM has been used to visualize the formation of these networks, which are created by depositing silicon atoms followed by bromo-substituted polyaromatic hydrocarbons onto the gold surface. researchgate.netnih.govarxiv.org

STS measurements on these Si-incorporated COFs have been used to investigate their electronic properties, revealing the local density of states. researchgate.netarxiv.org For example, in a linear structure formed with a pyrene-based precursor, STM and STS were used to observe the conversion of the this compound rings into pentagonal silole rings upon further annealing. researchgate.net

Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It has been used to characterize the on-surface synthesized this compound-bridged COFs.

XPS analysis of these COFs on a Au(111) surface confirmed the presence of silicon and its bonding environment. researchgate.netnih.gov The Si 2p core-level spectra can be deconvoluted to show different chemical states of the silicon atoms. For instance, in one study, the Si 2p spectra showed four sets of doublet peaks, indicating three different charge states of the silicon atoms, with binding energies shifted by 0.71, 2.0, and 3.18 eV relative to elemental silicon. researchgate.net This provides direct evidence for the incorporation of silicon into the covalent framework and its chemical bonding to carbon and bromine atoms. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for determining the structure of molecules in solution. For this compound derivatives, ¹H, ¹³C, and ²⁹Si NMR have been extensively used to characterize their structures. rsc.orgdoi.orgscielo.br

¹H NMR: Provides information about the hydrogen atoms in the molecule. In a stable this compound derivative, the protons on the aromatic rings and the bulky substituent groups give characteristic signals. rsc.org For example, the aromatic protons (ArH) of a this compound derivative appeared as a singlet at 7.01 ppm. rsc.org

¹³C NMR: Reveals the carbon framework of the molecule. The carbon atoms in the this compound ring and the substituents have distinct chemical shifts. For the CSi carbons in the ring, signals can appear in the range of 155-172 ppm. doi.org

²⁹Si NMR: This is particularly important for organosilicon compounds as it directly probes the silicon atoms. The chemical shift of the silicon atoms in the this compound ring is highly sensitive to their chemical environment. For a stable this compound, the ²⁹Si NMR signal for the ring silicon atoms appeared at 62.56 ppm. rsc.org In another amidinato-supported this compound, this signal was observed at -18.05 ppm. researchgate.net The ²⁹Si NMR chemical shift for a this compound-1,4-diide was found to be even further upfield, at -84.4 and -85.7 ppm. doi.org

Table 2: Representative NMR Spectroscopic Data for this compound Derivatives

Compound Type Nucleus Chemical Shift (ppm) Solvent Reference
Stable this compound ²⁹Si 62.56 C₆D₆ rsc.org
Stable this compound ¹³C (CSi) 151.65 C₆D₆ rsc.org
Stable this compound ¹H (ArH) 7.01 C₆D₆ rsc.org
Amidinato-supported this compound ²⁹Si -18.05 C₆D₆ researchgate.net
Annulated this compound-1,4-diide ²⁹Si -84.4, -85.7 THF-d₈ doi.org
Annulated this compound-1,4-diide ¹³C (CSi) 155.6, 154.5 THF-d₈ doi.org

Emerging Research Directions and Applications in Materials Science

Development of Novel Organosilicon Building Blocks for Advanced Materials

The potential of 1,4-disilabenzene as a fundamental building block for new organosilicon materials is a rapidly developing area of research. nih.gov The substitution of carbon with silicon in organic molecules is an attractive method for modifying their electronic structure and properties. researchgate.netresearchgate.net The longer bond lengths and potential for higher bonding states in silicon compared to carbon lead to unique chemical reactivities. nih.gov

Interconnected bis-silylenes, which have a formal oxidation state of +1 for each silicon atom, are considered a new type of building block in organosilicon chemistry and can be used to form this compound derivatives. nih.gov For instance, the reaction of a bis-silylene stabilized by a bulky benzamidinato ligand with diphenyl alkyne yields a stable this compound. nih.govrsc.org This highlights the potential to use these silicon-containing rings to construct more complex structures. Research has also focused on 1,4-disilacyclohexa-2,5-dienes, which are precursors to this compound and may rival or even surpass siloles in the design of electronically active materials. acs.org

Strategic Integration of this compound into Covalent Organic Frameworks (COFs)

A significant area of emerging research is the incorporation of this compound units into the structure of Covalent Organic Frameworks (COFs). arxiv.org COFs are a class of porous, crystalline polymers with highly ordered structures, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The introduction of silicon into the COF backbone is a major challenge but offers the potential to create materials with novel properties. arxiv.org

Researchers have successfully demonstrated the on-surface synthesis of one- and two-dimensional COFs linked by this compound (C4Si2) units. researchgate.net This process involves co-depositing silicon atoms and bromo-substituted polyaromatic hydrocarbons on a Au(111) surface. researchgate.netarxiv.org High-resolution scanning tunneling microscopy, photoelectron spectroscopy, and density functional theory calculations have been used to confirm the detailed structures of these silicon-incorporated COFs. arxiv.orgaalto.fi In these structures, the triphenylene (B110318) blocks are connected by planar C4Si2 rings, resulting in this compound-linked COFs. arxiv.orgaalto.fi This method of on-surface synthesis may pave the way for the fabrication of novel low-dimensional nanostructures. arxiv.org

Catalytic Applications and Small Molecule Activation in Synthetic Processes

The unique reactivity of this compound and its derivatives is being explored for catalytic applications and the activation of small molecules. While disila- and digermabenzenes are highly reactive towards small molecules like oxygen and hydrogen, their potential as catalysts is an active area of investigation. rsc.org

A notable example is the annulated this compound-1,4-diide compound, which readily reacts with and splits dihydrogen (H2) at room temperature to form bis-hydridosilylenes. nih.gov This same compound also undergoes a [4+2]-cycloaddition with phenylacetylene, demonstrating its diradical reactivity. nih.gov Furthermore, stable this compound has been generated from the reaction of a stable disilyne with 3-hexyne (B1328910). researchgate.netresearchgate.net This reactivity with small, unsaturated molecules underscores the potential for these silicon-based rings to act as catalysts or reagents in synthetic processes. The development of main-group-element-based catalysts, including those based on silicon, is a promising frontier. rsc.org

Continued Exploration of Low-Valent Silicon Chemistry

The chemistry of this compound is intrinsically linked to the broader field of low-valent silicon chemistry. thieme-connect.com Compounds with silicon in low oxidation states, such as silylenes (Si(II)) and interconnected bis-silylenes (Si(I)), are often highly reactive but can be stabilized with sterically demanding ligands. nih.gov

Interconnected bis-silylenes, where two silicon atoms are connected by a sigma bond and each possesses a lone pair of electrons, are key precursors in the synthesis of stable this compound derivatives. nih.gov The formal oxidation state of each silicon atom in these precursors is +1. nih.gov The reaction of these bis-silylenes with unsaturated compounds often proceeds through the breaking of the Si(I)-Si(I) bond to form the six-membered this compound ring. rsc.org A recently synthesized annulated this compound-1,4-diide features two-coordinated Si(I) atoms, each with a lone pair and an unpaired electron, resulting in a delocalized 6π-electron system with significant diradical character. nih.gov This research highlights the ongoing efforts to synthesize and understand the reactivity of these unusual low-valent silicon species.

Design and Synthesis of Advanced Materials with Tunable Electronic Structures

A primary motivation for incorporating this compound into materials is the ability to tune their electronic structures and properties. researchgate.netresearchgate.netghadwalgroup.de Substituting carbon with silicon in conjugated organic materials is a known strategy to modify their electronic characteristics. researchgate.net The resulting silicon-doped materials can exhibit exotic properties. researchgate.netresearchgate.net

Q & A

Q. What are the primary synthetic routes to 1,4-disilabenzene, and how do reaction conditions influence product selectivity?

this compound is synthesized via cycloaddition reactions between disilynes (R1_1Si≡SiR1_1) and alkynes or alkenes. For example:

  • Terminal alkynes (e.g., phenylacetylene) yield this compound under mild conditions (10 minutes at room temperature) .
  • Bulkier substrates (e.g., 3-hexyne) require longer reaction times and form this compound as an intermediate, which can photochemically isomerize to disilabenzvalene derivatives .
  • Steric effects : Ethylene forms 3-membered cycloadducts, while cyclohexene produces [2+2] adducts due to steric hindrance .
    Key characterization tools: 13^{13}C/29^{29}Si NMR (distinct signals for 1,2- vs. 1,4-isomers) and X-ray crystallography .

Q. How is the aromaticity of this compound experimentally validated?

Aromatic stabilization energy (ASE) calculations compare hydrogenation enthalpies of conjugated systems:

  • ASE for this compound : 172 kJ/mol (vs. benzene: 232 kJ/mol), derived from heats of hydrogenation of C=C and Si=C bonds .
  • Theoretical validation : DFT and NBO analyses confirm delocalized 6π-electron systems in the C4_4Si2_2 ring, supported by bond-length equalization and magnetic criteria (NICS) .

Q. What spectroscopic techniques are critical for distinguishing this compound isomers?

  • NMR : 13^{13}C NMR distinguishes 1,2- vs. This compound by the number of signals (two for 1,2- vs. one for 1,4-isomers) .
  • UV-Vis : Absorption bands at ~300–400 nm correlate with π→π* transitions in the aromatic ring .
  • EPR : Detects paramagnetic intermediates (e.g., radical cations) during redox reactions .

Advanced Research Questions

Q. How does the diradical character of this compound derivatives influence their reactivity?

Annulated this compound-1,4-diide exhibits 15% diradical character, enabling unique reactivity:

  • H2_2 activation : Forms bis-hydridosilylenes [(ADC)SiH]2_2 via diradical-mediated H2_2 splitting .
  • Cycloadditions : Reacts with PhC≡CPh to form barrelene-type bis-silylenes, demonstrating σ/π dual reactivity .
  • Coordination chemistry : Binds Fe(CO)4_4 as a σ-donor ligand, enabling transition-metal functionalization .

Q. What contradictions exist in reported aromatic stabilization energies (ASE) for this compound, and how can they be resolved?

  • Discrepancy : ASE values vary due to substituent effects and computational models. For example, ASE = 172 kJ/mol (IChO 2021) vs. 150–235 kJ/mol for other isomers .
  • Resolution : Use isodesmic reactions with consistent reference systems (e.g., sila-alkenes vs. alkenes) and hybrid DFT methods (e.g., B3LYP-D3) to account for dispersion .

Q. How do redox reactions of this compound challenge conventional aromatic stability paradigms?

  • One-electron oxidation : Generates stable radical cations (e.g., [this compound]+^+) with spin density localized on Si atoms, confirmed by EPR and X-ray crystallography .
  • Two-electron oxidation : Forms dications with partial loss of aromaticity, evidenced by bond alternation in crystallographic data .
  • Mechanistic insight : Electron transfer occurs via σ-framework rather than π-system, contrasting with benzene’s behavior .

Q. What strategies optimize this compound integration into covalent organic frameworks (COFs) or graphene nanoribbons (GNRs)?

  • On-surface synthesis : Sublimation of silicon-containing precursors onto metal substrates (e.g., Au(111)) under ultrahigh vacuum enables precise C4_4Si2_2 backbone incorporation .
  • Thermodynamic control : Annealing at 300–400°C promotes cyclodehydrogenation, forming extended π-conjugated systems .
  • Challenge : Silicon’s larger atomic radius induces strain, requiring bulky substituents (e.g., Bbt groups) for stability .

Methodological Guidance

  • Contradiction analysis : Compare ASE values using consistent computational protocols (e.g., same basis sets and reference systems) .
  • Synthetic optimization : Screen solvents (e.g., xylene vs. THF) and temperatures (50–120°C) to control isomer ratios (e.g., D:E = 1:40 at 50°C) .
  • Radical detection : Use low-temperature EPR (77 K) to trap transient intermediates during redox reactions .

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